Cas no 91616-69-2 (N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide)
N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- BENZAMIDE, N-[2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL]-
- N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
- 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine
- 91616-69-2
- AKOS024504204
- CHEMBL106854
- BDBM50056024
- SCHEMBL7703066
- VU0639942-1
- VINJWMQYVRCWQC-UHFFFAOYSA-N
- F5264-0416
- N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide
- N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- CCG-355797
- N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
- N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide
-
- Inchi: 1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
- InChI Key: VINJWMQYVRCWQC-UHFFFAOYSA-N
- SMILES: C(NCCN1CCN(C2=CC=CC=C2OC)CC1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 339.19467705Da
- Monoisotopic Mass: 339.19467705Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 44.8Ų
N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5264-0416-2μmol |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-5μmol |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-10μmol |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-20μmol |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-1mg |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-2mg |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-3mg |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-4mg |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-5mg |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0416-10mg |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide |
91616-69-2 | 10mg |
$79.0 | 2023-09-10 |
N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide
Recent Advances in the Study of N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide (CAS: 91616-69-2)
The compound N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide (CAS: 91616-69-2) has garnered significant attention in recent chemical and biomedical research due to its potential pharmacological properties. This molecule, characterized by its piperazine and benzamide moieties, has been explored for its interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its therapeutic potential in neurological and psychiatric disorders.
One of the key areas of investigation has been the compound's affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide exhibits high selectivity for 5-HT1A receptors, with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for developing novel anxiolytic or antidepressant agents. The study also highlighted the importance of the methoxyphenyl group in enhancing receptor binding affinity.
In addition to its serotoninergic activity, recent research has explored the compound's potential as a dopamine D2 receptor ligand. A preclinical study conducted in 2024 reported that N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide modulates dopamine signaling in a dose-dependent manner, with implications for treating schizophrenia and Parkinson's disease. The study utilized in vitro binding assays and in vivo behavioral models to characterize its pharmacological profile, revealing a unique dual mechanism of action that distinguishes it from existing antipsychotic drugs.
Another significant advancement in the study of this compound involves its metabolic stability and pharmacokinetic properties. A recent pharmacokinetic study published in Drug Metabolism and Disposition (2024) investigated the compound's bioavailability and half-life in rodent models. The results indicated that N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide exhibits favorable oral absorption and moderate hepatic clearance, making it a promising candidate for further drug development. Structural modifications, such as the introduction of fluorine atoms, were also explored to improve metabolic stability without compromising receptor affinity.
Beyond its central nervous system applications, recent studies have investigated the compound's potential in oncology. A 2023 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide exhibit cytotoxic effects against certain cancer cell lines, particularly those overexpressing serotonin receptors. This finding opens new avenues for repurposing the compound as an anticancer agent, with ongoing research focusing on its mechanism of action and synergy with existing chemotherapeutic drugs.
In conclusion, N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide (CAS: 91616-69-2) represents a versatile scaffold with multifaceted pharmacological potential. Recent studies have advanced our understanding of its receptor interactions, pharmacokinetics, and therapeutic applications, paving the way for future drug development efforts. Continued research into its structure-activity relationships and clinical translation will be critical to unlocking its full therapeutic value.
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